molecular formula C6H9BrN2O2S B156070 Ethyl 2-aminothiazole-4-carboxylate hydrobromide CAS No. 127942-30-7

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Cat. No. B156070
CAS RN: 127942-30-7
M. Wt: 253.12 g/mol
InChI Key: KQLKNNNNKWTAMQ-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms . It is also known as 2-AMinothiazole-4-carboxylic acid ethyl ester MonohydrobroMide .


Molecular Structure Analysis

The molecular structure of Ethyl 2-aminothiazole-4-carboxylate hydrobromide has been analyzed in several studies . The compound has been synthesized and characterized by FTIR and NMR .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-4-carboxylate hydrobromide has a molecular weight of 253.12 . The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-aminothiazole-4-carboxylate hydrobromide serves as a key starting material in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant importance in medicinal chemistry due to their biological activities .

Antimicrobial Agents

This compound is utilized in the design and synthesis of Schiff bases, which exhibit promising antimicrobial properties. Studies have shown that these derivatives can be effective against multidrug-resistant strains of bacteria and fungi, offering potential new treatments for infections .

Cancer Research

Derivatives of Ethyl 2-aminothiazole-4-carboxylate hydrobromide have been investigated for their cytotoxic properties against cancer cell lines. The compound’s ability to form pyrimidine scaffolds contributes to its cytotoxicity, making it a valuable asset in cancer research .

Safety And Hazards

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLKNNNNKWTAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Synthesis routes and methods I

Procedure details

To a stirring suspension of thiourea (6.0 g, 78.8 mmol) in ethanol (80 mL) was added ethyl bromopyruvate (15.4 g, 78.8 mmol). The resulting solution was heated at 45° C. for 23 h. The solution was cooled at 0° C. for 24 h, and the crystals were collected by filtration and washed with cold ethanol to provide the title compound (15.8 g, 79%). 1H NMR (400 MHz, CD3OD) δ 7.70 (s, 1H), 4.41 (q, 2H), 1.38 (t, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

To a stirred suspension of thiourea (24.26 g, 0.319 mol) in 200 proof EtOH (350 mL) at RT, under N2, ethyl bromopyruvate (62.16 g, 0.319 mol) was added dropwise. Upon completion the yellow solution was heated to 45° C. for 15 h, then placed in a fridge overnight. The precipitate was filtered off and washed with cold EtOH (3×100 mL) to yield the title compound as a pale yellow amorphous solid. MS m/z: 173.1 (M+H), 195.1 (M+Na). Calc'd. for C6H9BrN2O2S-253.12.
Quantity
24.26 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
62.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-bromo-2-oxopropanoate (100 g), thiourea (39 g) and ethanol (500 ml) was refluxed for 2 hours. The reaction mixture was concentrated in vacuo. The crystalline residue was collected and washed with ethyl acetate to give ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide (116 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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